Ala-Lys-Ala Shows 6.25-Fold Higher Affinity for YjdL Transporter than its Isomer Ala-Ala-Lys
In a comparative study of the E. coli peptide transporter YjdL, Ala-Lys-Ala (IC50 = 8 mM) demonstrated a significantly lower IC50 value than the sequence isomer Ala-Ala-Lys (IC50 > 50 mM) [1]. This 6.25-fold difference in transporter affinity indicates that YjdL exhibits sequence-dependent selectivity, even among tripeptides with identical amino acid composition.
| Evidence Dimension | Inhibition of peptide uptake (IC50) |
|---|---|
| Target Compound Data | 8 mM |
| Comparator Or Baseline | Ala-Ala-Lys: >50 mM |
| Quantified Difference | >6.25-fold higher affinity for Ala-Lys-Ala |
| Conditions | E. coli YjdL transporter expressed in Lactococcus lactis; measured via uptake inhibition of [14C]Ala-Ala |
Why This Matters
This data is critical for researchers using tripeptides to probe POT transporter specificity or for those developing prodrugs that rely on POT-mediated uptake; selection of the correct isomer directly impacts cellular transport efficiency.
- [1] Ernst, H. A., Pham, A., Hohmann, S., & van der Rest, M. E. (2009). Ligand binding analyses of the putative peptide transporter YjdL from E. coli display a significant selectivity towards dipeptides. Biochemical and Biophysical Research Communications, 389(1), 112-116. View Source
